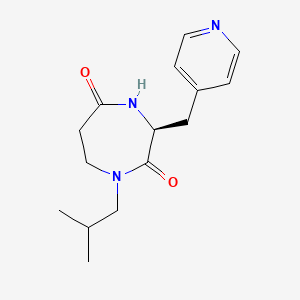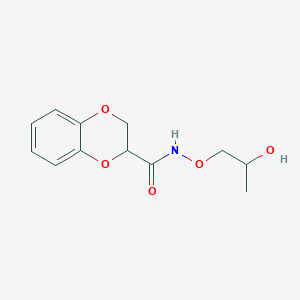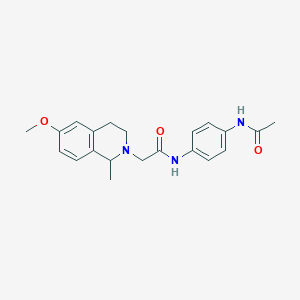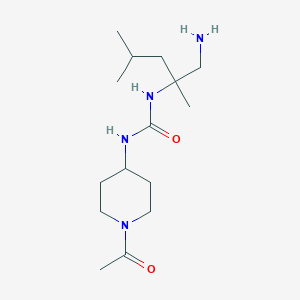
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide is a chemical compound used in scientific research. It is a derivative of pyridine and has been found to have various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide acts as a competitive antagonist of certain receptors, specifically the α7 nicotinic acetylcholine receptor and the glycine receptor. It has been found to bind to these receptors with high affinity, thereby blocking the activity of agonists that normally bind to these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific receptor it targets. When it binds to the α7 nicotinic acetylcholine receptor, it blocks the activity of acetylcholine, a neurotransmitter that plays a role in learning and memory. When it binds to the glycine receptor, it blocks the activity of glycine, an inhibitory neurotransmitter that plays a role in motor control and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide in lab experiments include its high affinity for specific receptors, which allows for precise targeting of these receptors. Additionally, it has been found to have low toxicity, making it a safe tool for scientific research. However, one limitation of using this compound is that it may not be effective in all experimental systems, as its activity may be influenced by other factors in the system.
Orientations Futures
There are several future directions for research involving Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide. One direction is to further investigate its effects on the α7 nicotinic acetylcholine receptor and the glycine receptor, as well as other receptors that it may target. Another direction is to develop new compounds based on this compound that have enhanced activity and specificity for certain receptors. Additionally, it may be possible to use this compound as a tool for drug discovery, by using it to screen for compounds that target specific receptors.
Méthodes De Synthèse
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide can be synthesized through a multistep process. The first step involves the reaction of 2-bromo-3,5-difluoropyridine-4-amine with ethyl 2-bromopropionate. The resulting product is then treated with sodium hydroxide to obtain the corresponding acid. This acid is then esterified with propyl alcohol to yield Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate. The final step involves the reaction of this compound with hydrobromic acid to produce this compound.
Applications De Recherche Scientifique
Propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide has been found to have various applications in scientific research. It has been used as a tool to investigate the role of certain receptors and enzymes in various biological processes. It has also been used to study the effects of certain drugs on these receptors and enzymes. Additionally, it has been used to develop new drugs that target these receptors and enzymes.
Propriétés
IUPAC Name |
propyl 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoate;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2O2.2BrH/c1-2-3-18-11(17)8(15)4-6-7(13)5-16-10(12)9(6)14;;/h5,8H,2-4,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYAZBQHMACPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC1=C(C(=NC=C1F)Br)F)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br3F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)




![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)
![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)

![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)

![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)